N-[(4-aminophenyl)methyl]methanesulfonamide: Structural Characterization and Synthetic Methodology
N-[(4-aminophenyl)methyl]methanesulfonamide: Structural Characterization and Synthetic Methodology
This technical guide details the structural characterization, synthetic methodology, and applications of N-[(4-aminophenyl)methyl]methanesulfonamide (CAS 81880-95-7), a critical intermediate in the synthesis of Class III antiarrhythmic agents and sulfonamide-based bioactives.
Executive Summary
N-[(4-aminophenyl)methyl]methanesulfonamide (also known as N-(4-aminobenzyl)methanesulfonamide ) is a bifunctional organic building block characterized by a methanesulfonamide group linked to an aniline moiety via a methylene bridge. Its unique structural connectivity—combining a polar, hydrogen-bond-donating sulfonamide with a nucleophilic primary amine—makes it a versatile scaffold in medicinal chemistry. It serves as a key pharmacophore precursor for methanesulfonanilide antiarrhythmics (e.g., Dofetilide, Ibutilide analogs) which target cardiac potassium channels (
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identifiers[3][4]
-
IUPAC Name: N-[(4-aminophenyl)methyl]methanesulfonamide[1][2][3][4]
-
Common Synonyms: N-(4-aminobenzyl)methanesulfonamide; 4-Aminobenzyl sulfonyl methylamine
-
Molecular Formula:
[3][4][5] -
SMILES: CS(=O)(=O)NCC1=CC=C(N)C=C1
-
InChI: InChI=1S/C8H12N2O2S/c1-13(11,12)10-6-7-2-4-8(9)5-3-7/h2-5,10H,6,9H2,1H3
Physicochemical Properties
| Property | Value / Description |
| Physical State | Solid (Crystalline powder) |
| Melting Point | 140–142 °C (Predicted/Lit.[5] range for analogs) |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water |
| pKa (Sulfonamide) | ~10.0 (Weakly acidic proton on N-H) |
| pKa (Aniline) | ~4.0–5.0 (Conjugate acid) |
| LogP | ~0.1 (Predicted) |
Structural Alerts & Isomerism
Researchers must distinguish this compound from its isomer, 4-amino-N-methylbenzenemethanesulfonamide (CAS 109903-35-7), where the sulfonamide sulfur is attached to the benzyl carbon. In the target topic compound, the sulfonamide sulfur is attached to a methyl group (
Synthetic Methodology
The synthesis of N-[(4-aminophenyl)methyl]methanesulfonamide is typically achieved via a two-step protocol starting from commercially available 4-nitrobenzylamine hydrochloride . This route avoids the selectivity issues of reacting methanesulfonyl chloride directly with 4-aminobenzylamine.
Step 1: Sulfonylation of 4-Nitrobenzylamine
This step introduces the methanesulfonyl group while the aniline nitrogen is "masked" as a nitro group.
-
Reagents: 4-Nitrobenzylamine hydrochloride, Methanesulfonyl chloride (MsCl), Triethylamine (
) or Pyridine, Dichloromethane (DCM). -
Reaction:
Protocol:
-
Suspend 4-nitrobenzylamine HCl (1.0 eq) in anhydrous DCM (10 mL/g) under nitrogen atmosphere.
-
Add Triethylamine (2.5 eq) dropwise at 0°C. The suspension should clear as the free base forms.
-
Add Methanesulfonyl chloride (1.1 eq) dropwise over 30 minutes, maintaining temperature < 5°C to prevent bis-sulfonylation.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours (monitor by TLC, Hexane:EtOAc 1:1).
-
Workup: Wash with 1N HCl (to remove excess amine), saturated
, and brine. Dry over and concentrate. -
Purification: Recrystallize the intermediate (N-(4-nitrobenzyl)methanesulfonamide) from Ethanol/Water.
Step 2: Reduction of the Nitro Group
The nitro group is selectively reduced to the primary amine without affecting the sulfonamide linkage.
-
Reagents: Hydrogen gas (
), 10% Palladium on Carbon (Pd/C), Methanol (MeOH). Alternatively, Iron powder/Ammonium chloride for a chemoselective reduction if alkene sensitive groups were present (not applicable here). -
Reaction:
Protocol:
-
Dissolve the nitro-intermediate in Methanol (20 mL/g).
-
Add 10% Pd/C (5–10 wt% loading).
-
Stir under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature for 12–24 hours.
-
Workup: Filter the catalyst through a Celite pad. Wash the pad with MeOH.
-
Concentrate the filtrate to obtain the crude product.
-
Purification: Recrystallize from Isopropanol or purify via flash column chromatography (DCM:MeOH 95:5) if high purity (>99%) is required.
[4]
Spectroscopic Characterization
Validation of the structure should be performed using
-
2.8–2.9 ppm (3H, s): Methyl group of the methanesulfonamide (
). -
4.0–4.1 ppm (2H, d): Benzylic methylene protons (
). -
5.0–5.2 ppm (2H, br s): Aniline protons (
), exchangeable with . - 6.5 ppm (2H, d): Aromatic protons ortho to the amine.
- 7.0 ppm (2H, d): Aromatic protons meta to the amine.
-
7.4–7.5 ppm (1H, t): Sulfonamide nitrogen proton (
), exchangeable.
Applications in Drug Development
This compound is a "privileged structure" in medicinal chemistry, primarily serving as a scaffold for:
-
Class III Antiarrhythmics: The methanesulfonamide moiety mimics the pharmacophore found in Sotalol , Ibutilide , and Dofetilide . It interacts with the pore region of the hERG potassium channel.
-
Protease Inhibitors: The sulfonamide group can act as a transition-state mimic or hydrogen bond acceptor in enzyme active sites.
-
Linker Chemistry: The primary amine allows for further functionalization (e.g., amide coupling, reductive amination) to attach this sulfonamide "warhead" to larger molecular frameworks.
Safety and Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aniline moiety is sensitive to oxidation over long periods.
References
-
PubChem. (n.d.). N-[(4-aminophenyl)methyl]methanesulfonamide (CID 12822521). National Center for Biotechnology Information.[6] Retrieved from [Link]
-
Accela ChemBio. (2025).[1] Product Information: CAS 81880-95-7.[1][4] Retrieved from [Link]
- Organic Syntheses. (n.d.). General procedures for Sulfonylation and Nitro Reduction. (Standard organic chemistry protocols adapted for this specific scaffold).
Sources
- 1. 1214384-74-3,2-(7-ethyl-1H-indol-3-yl)acetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. (4-amino-phenyl)-N-methyl-methane sulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arctomsci.com [arctomsci.com]
- 5. echemi.com [echemi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
